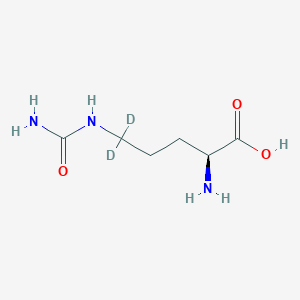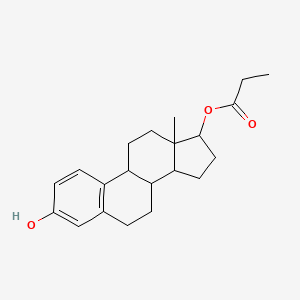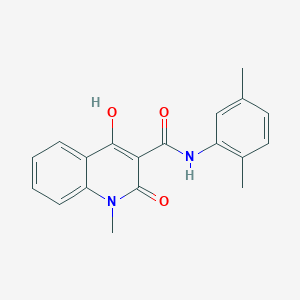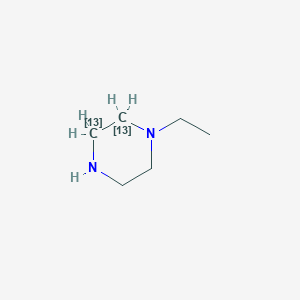
Phenethylamine Hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethylammonium iodide is an organic compound with the chemical formula C8H12IN. It is a derivative of phenethylamine, where the amine group is protonated and paired with an iodide anion. This compound is particularly significant in the field of materials science, especially in the development of perovskite solar cells.
准备方法
Synthetic Routes and Reaction Conditions
Phenethylammonium iodide can be synthesized through a straightforward reaction between phenethylamine and hydroiodic acid. The reaction typically proceeds as follows:
Reaction: Phenethylamine is dissolved in an appropriate solvent, such as ethanol or methanol.
Addition of Hydroiodic Acid: Hydroiodic acid is added dropwise to the solution of phenethylamine under stirring.
Formation of Phenethylammonium Iodide: The reaction mixture is allowed to react at room temperature, leading to the formation of phenethylammonium iodide as a precipitate.
Isolation: The precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain pure phenethylammonium iodide.
Industrial Production Methods
In an industrial setting, the production of phenethylammonium iodide follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix phenethylamine and hydroiodic acid.
Controlled Conditions: Maintaining controlled temperature and stirring conditions to ensure complete reaction.
Purification: Employing filtration and drying techniques to isolate and purify the final product.
化学反应分析
Types of Reactions
Phenethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other halides or nucleophiles.
Oxidation Reactions: The phenethylammonium cation can undergo oxidation to form corresponding imines or other oxidized products.
Reduction Reactions: The compound can be reduced to form phenethylamine and hydrogen iodide.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate can be used to substitute the iodide ion with a nitrate ion.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.
Major Products
Substitution: Phenethylammonium nitrate.
Oxidation: Phenethylimine.
Reduction: Phenethylamine and hydrogen iodide.
科学研究应用
Phenethylammonium iodide has several applications in scientific research:
Perovskite Solar Cells: It is used as a precursor in the fabrication of perovskite layers, enhancing the efficiency and stability of solar cells
Optoelectronic Devices: The compound is employed in the development of light-emitting diodes and photodetectors.
Material Science: It is used in the synthesis of two-dimensional perovskite materials for various electronic applications.
Chemical Research: Phenethylammonium iodide serves as a reagent in organic synthesis and catalysis.
作用机制
Phenethylammonium iodide exerts its effects primarily through its interaction with lead iodide in perovskite solar cells. The phenethylammonium cation binds to the surface of lead iodide, forming a passivating layer that reduces defect states and enhances charge carrier mobility . This interaction leads to improved efficiency and stability of the perovskite solar cells .
相似化合物的比较
Similar Compounds
Phenethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
Methylammonium iodide: Contains a methyl group instead of a phenethyl group.
Formamidinium iodide: Contains a formamidinium cation instead of a phenethylammonium cation.
Uniqueness
Phenethylammonium iodide is unique due to its ability to form stable two-dimensional perovskite structures, which are crucial for enhancing the performance of optoelectronic devices . Its larger organic cation size compared to methylammonium and formamidinium iodides provides better passivation and stability to the perovskite layers .
属性
分子式 |
C8H12IN |
|---|---|
分子量 |
249.09 g/mol |
IUPAC 名称 |
2-phenylethylazanium;iodide |
InChI |
InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |
InChI 键 |
UPHCENSIMPJEIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC[NH3+].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)




![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)
